![molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9](/img/structure/B1265999.png)

4-Bromobenzo[a]anthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

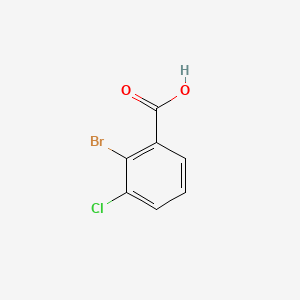

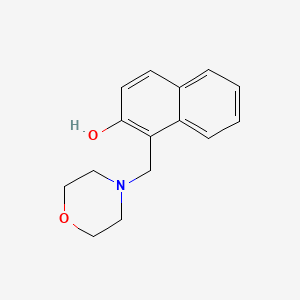

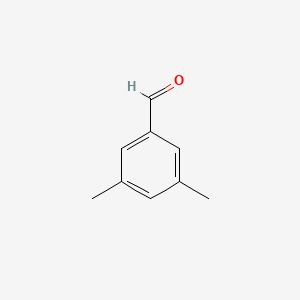

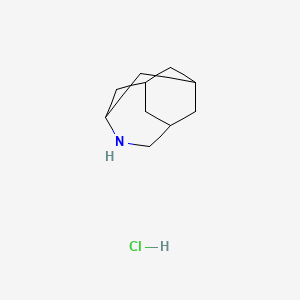

4-Bromobenzo[a]anthracene is an organic compound with the molecular formula C18H11Br . It is a crystalline powder that can range in color from light yellow to green .

Molecular Structure Analysis

The molecular structure of 4-Bromobenzo[a]anthracene consists of an anthracene core with a bromine atom attached . The IUPAC name for this compound is 4-bromobenzo[a]anthracene .Physical And Chemical Properties Analysis

4-Bromobenzo[a]anthracene has a melting point of 215-216°C, a boiling point of 483°C, and a density of 1.477 . It is a crystalline powder that can range in color from light yellow to green .科学的研究の応用

- Anthracene derivatives are used in the development of organic materials such as OLEDs and OFETs .

- The methods of application involve the integration of anthracene units into these devices .

- The results have shown that OLEDs fabricated with anthracene derivatives are effective light emitters .

- Anthracene derivatives are also used in the creation of polymeric materials .

- The application involves the use of anthracene’s photophysical properties to develop these materials .

- The outcomes have shown that these materials possess interesting photochemical and photophysical properties .

- Anthracene derivatives, including 4-Bromobenzo[a]anthracene, can undergo photodimerization .

- This process involves the reaction of anthracene under UV illumination .

- The results of this process can be used in the fabrication of novel photoresponsive materials .

- Anthracene derivatives are synthesized for various applications in chemistry and materials science .

- The methods of synthesis include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .

- The outcomes of these synthesis methods have led to the creation of a variety of anthracene derivatives with useful properties .

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Polymeric Materials

Photodimerization

Synthesis of Anthracene Derivatives

- Anthracene derivatives have been used for chemosensor activity .

- The application involves the use of anthracene’s photophysical properties to develop these sensors .

- The outcomes have shown that these sensors can effectively detect certain chemicals .

Chemosensor Activity

Photocatalytic Activity

- Anthracene has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages .

- The application involves the use of anthracene’s unique photophysical and chemical features .

- The outcomes have shown that the embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .

- The functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties .

- The application involves the use of 2,6-di(pyrid-2-yl)anthracene to access linearly extended acene derivatives .

- The outcomes have shown that these derivatives possess advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization .

Supramolecular Assemblies

Optoelectronic Properties and Singlet O2 Sensitization

Safety And Hazards

将来の方向性

Anthracene derivatives, such as 4-Bromobenzo[a]anthracene, are currently the subject of research in several areas due to their interesting photophysical, photochemical, and biological properties . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

特性

IUPAC Name |

4-bromobenzo[a]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKEMDEUCXCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210953 |

Source

|

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[a]anthracene | |

CAS RN |

61921-39-9 |

Source

|

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)